molecular formula C11H12N4O2 B2448257 N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1498155-47-7

N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2448257
CAS No.: 1498155-47-7
M. Wt: 232.243
InChI Key: ZSGCBYLBJWKZMC-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1498155-47-7) is a chemical compound with a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol . This reagent features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its high stability under physiological conditions, ability to form hydrogen bonds, and significant role in optimizing the physicochemical properties of drug candidates . The 1,2,3-triazole ring acts as a robust bioisostere for functional groups like amides, esters, and carboxylic acids, making it a versatile building block in drug discovery . Compounds containing this scaffold are extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, as well as enzyme inhibition . While specific biological data for this exact compound may be limited, its structure aligns with ongoing research into 1,2,3-triazole-4-carboxamides, which are being explored as potent and selective inhibitors of therapeutic targets such as the Pregnane X Receptor (PXR) . The compound is offered for research applications such as method development, as a standard in analytical studies, and as a key synthetic intermediate for further chemical exploration. Predicted physicochemical properties include a density of 1.339±0.06 g/cm³ and a pKa of 7.01±0.70 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-5-8(17-2)3-4-9(7)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGCBYLBJWKZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. For N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, this method involves two stages:

  • Triazole Core Formation :

    • Alkyne Component : Methyl propiolate (HC≡CCOOCH3) serves as the alkyne precursor.
    • Azide Component : Sodium azide (NaN3) or a substituted aryl azide reacts under Cu(I) catalysis (e.g., CuSO4/sodium ascorbate) in a mixed solvent system (e.g., t-BuOH/H2O).
    • Reaction Conditions : The reaction proceeds at room temperature for 12–24 hours, yielding methyl 1H-1,2,3-triazole-5-carboxylate as the major product.
  • Amidation of the Carboxylate :

    • Hydrolysis : The ester undergoes saponification with aqueous NaOH (2 M) to form 1H-1,2,3-triazole-5-carboxylic acid.
    • Activation and Coupling : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with 4-methoxy-2-methylaniline in dichloromethane (DCM) with triethylamine (Et3N) as a base.

Yield Optimization :

  • CuAAC typically achieves >80% yield for the cycloaddition step.
  • Amidation yields range from 65% to 75% due to competing hydrolysis of the acyl chloride.

β-Ketoamide Cyclization with Azides

An alternative route, adapted from, involves cyclization of β-ketoamides with azides under basic conditions:

  • Synthesis of β-Ketoamide Intermediate :

    • 4-Methoxy-2-methylaniline reacts with diketene (CH2=C=O) in anhydrous THF to form N-(4-methoxy-2-methylphenyl)acetoacetamide.
  • Cyclization with Sodium Azide :

    • The β-ketoamide (10 mmol) and NaN3 (12 mmol) are refluxed in methanol with sodium methoxide (NaOMe, 15 mmol) for 6 hours.
    • Intramolecular cyclization yields the triazole carboxamide directly, bypassing the ester intermediate.

Advantages :

  • Single-step synthesis reduces purification steps.
  • Higher functional group tolerance compared to CuAAC.

Limitations :

  • Lower regioselectivity, requiring chromatographic separation of 1,4- and 1,5-disubstituted triazoles.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • N-H stretch: 3300–3200 cm⁻¹ (amide and triazole).
    • C=O stretch: 1680–1660 cm⁻¹ (carboxamide).
  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, triazole-H).
    • δ 7.45 (d, J = 8.4 Hz, 1H, aromatic).
    • δ 6.89 (d, J = 8.4 Hz, 1H, aromatic).
    • δ 3.82 (s, 3H, OCH3).
    • δ 2.34 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) :

    • δ 164.2 (C=O).
    • δ 148.1 (triazole-C).
    • δ 132.5–114.3 (aromatic carbons).
    • δ 55.6 (OCH3).
    • δ 20.1 (CH3).

Mass Spectrometry

  • ESI-MS : m/z 287.1 [M+H]⁺ (calculated for C12H14N4O2: 286.3).

Comparative Analysis of Synthetic Routes

Parameter CuAAC Route β-Ketoamide Cyclization
Reaction Steps 3 (cycloaddition, hydrolysis, amidation) 2 (β-ketoamide synthesis, cyclization)
Overall Yield 55%–60% 45%–50%
Regioselectivity High (1,4-disubstituted) Moderate (mixture)
Purification Complexity Moderate (chromatography for amide) High (triazole isomers)

Industrial-Scale Considerations

  • Green Chemistry :

    • Replacement of toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) improves sustainability.
    • Catalytic recycling of copper via ion-exchange resins reduces metal waste.
  • Process Optimization :

    • Continuous-flow reactors enhance heat transfer and reaction control for CuAAC.
    • Microwave-assisted synthesis reduces cyclization time from hours to minutes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide linkage, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for imaging or tracking purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers.

    Agriculture: It may find applications in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • N-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
  • N-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
  • N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: The position of the carboxamide group is different, potentially altering its binding affinity and specificity.

The unique combination of the methoxy and methyl groups in N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide imparts distinct properties that can be advantageous in specific applications.

Biological Activity

N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring linked to a carboxamide and a methoxy-substituted methylphenyl group. Its chemical structure can be represented as follows:

N 4 methoxy 2 methylphenyl 1H 1 2 3 triazole 5 carboxamide\text{N 4 methoxy 2 methylphenyl 1H 1 2 3 triazole 5 carboxamide}

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-methylphenyl isocyanate with appropriate triazole precursors under controlled conditions. The yield and purity of the synthesized compound can vary depending on the specific reagents and methods used.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways.

CompoundTarget OrganismsIC50 (µM)
This compoundE. coli, S. aureus15.4

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)12.5Induction of apoptosis
HCT116 (colon cancer)10.8Inhibition of cell cycle progression

The observed anticancer activity is attributed to its ability to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. This compound has shown potential in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Assay TypeResult
TNF-α Inhibition70% at 10 µM
IL-6 Inhibition65% at 10 µM

This anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets:

Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Mechanism : Induction of apoptosis via mitochondrial pathway activation and modulation of oncogenic signaling pathways.

Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokine production through NF-kB pathway modulation.

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-methoxy-2-methylaniline with an isocyanide to form an intermediate (e.g., carboximidoyl chloride) .
  • Step 2 : Cyclization using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole ring .
  • Optimization : Use polar aprotic solvents (e.g., DMF) under reflux, and monitor reaction progress via TLC. Purify via column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Assign peaks for methoxy (δ ~3.8 ppm), triazole protons (δ ~7.5-8.5 ppm), and carboxamide (δ ~10 ppm) .
  • HPLC : Use a C18 column with a methanol-water gradient to confirm purity (>95%) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+ ~275.3 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize target-specific assays:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50 determination .
  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodology : Use SHELXL for refinement and validation:

  • Disorder Modeling : Split atoms with occupancy <1.0 and refine anisotropic displacement parameters .
  • Twinning Analysis : Apply the Hooft y parameter or R-value tests to detect twinning in high-symmetry space groups .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to identify missed symmetry elements .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this triazole derivative?

  • Methodology :

  • Substitution Patterns : Systematically modify the methoxy or methyl groups on the phenyl ring to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the triazole ring with tetrazole or oxadiazole to compare potency and solubility .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .

Q. How can researchers design experiments to address discrepancies in biological activity across cell lines?

  • Methodology :

  • Dose-Response Curves : Generate sigmoidal plots across multiple concentrations (e.g., 0.1–100 µM) to assess reproducibility .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify differential target engagement in resistant vs. sensitive cell lines .
  • Membrane Permeability : Measure logP values (e.g., shake-flask method) to evaluate correlation between lipophilicity and activity .

Q. What computational methods are recommended for predicting binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp86) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and validate against experimental IC50 values .

Key Considerations for Methodological Rigor

  • Synthesis Reproducibility : Document reaction temperatures (±2°C) and solvent purity (HPLC-grade) to minimize batch variability .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity .
  • Ethical Compliance : Use in vitro models only; avoid in vivo testing without regulatory approval .

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